5-Hexyn-1-ol, 6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyn-1-ol, 6-iodo-: is an organic compound with the molecular formula C6H9IO It is a derivative of 5-Hexyn-1-ol, where an iodine atom is attached to the sixth carbon in the hexynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Hexyn-1-ol, 6-iodo- typically involves the iodination of 5-Hexyn-1-ol. One common method is the reaction of 5-Hexyn-1-ol with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate. This intermediate is then treated with sodium iodide in acetone under reflux conditions to yield 5-Hexyn-1-ol, 6-iodo- .
Industrial Production Methods:
While specific industrial production methods for 5-Hexyn-1-ol, 6-iodo- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Hexyn-1-ol, 6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in 5-Hexyn-1-ol, 6-iodo- can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The triple bond in the hexynyl chain can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Oxidation: PCC in dichloromethane, room temperature; KMnO4 in aqueous solution, elevated temperature.
Reduction: Hydrogen gas with Pd/C catalyst, room temperature and pressure.
Major Products:
Substitution: Various substituted hexyn-1-ol derivatives.
Oxidation: Hexynal (aldehyde) or hexynoic acid (carboxylic acid).
Reduction: Hexen-1-ol or hexan-1-ol.
Scientific Research Applications
Chemistry:
5-Hexyn-1-ol, 6-iodo- is used as a building block in organic synthesis. It is involved in the preparation of complex molecules such as cyclic enediynes and alkaloids .
Biology:
In biological research, 5-Hexyn-1-ol, 6-iodo- can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates .
Medicine:
The compound’s derivatives are explored for potential therapeutic applications, including the development of novel drugs and diagnostic agents.
Industry:
In the industrial sector, 5-Hexyn-1-ol, 6-iodo- is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics and photonics .
Mechanism of Action
The mechanism of action of 5-Hexyn-1-ol, 6-iodo- primarily involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in substitution reactions, while the triple bond can undergo addition and reduction reactions. These chemical transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in synthesis and modification of other molecules .
Comparison with Similar Compounds
5-Hexyn-1-ol: The parent compound without the iodine atom.
6-Iodo-1-hexyne: Similar structure but lacks the hydroxyl group.
4-Pentyn-1-ol: Shorter carbon chain with similar functional groups.
3-Butyn-1-ol: Even shorter carbon chain with similar functional groups.
Uniqueness:
5-Hexyn-1-ol, 6-iodo- is unique due to the presence of both the iodine atom and the hydroxyl group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds.
Properties
IUPAC Name |
6-iodohex-5-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUMBNKHDDMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457980 |
Source
|
Record name | 5-Hexyn-1-ol, 6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106335-92-6 |
Source
|
Record name | 5-Hexyn-1-ol, 6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.